molecular formula C14H14Cl2F2N2O B2871923 N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2309187-39-9

N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide

Cat. No. B2871923
CAS RN: 2309187-39-9
M. Wt: 335.18
InChI Key: LTWLOSGAMAMPLC-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide, also known as DSP-1181, is a small molecule drug that has been recently developed by researchers at Sumitomo Dainippon Pharma Co., Ltd. This drug has gained significant attention due to its unique synthesis method and potential therapeutic applications. In

Mechanism Of Action

N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide is a selective agonist of the sigma-1 receptor, a protein that is involved in various physiological processes, including neurotransmission, calcium signaling, and cellular stress response. The activation of the sigma-1 receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising target for drug development.
Biochemical and Physiological Effects:
The activation of the sigma-1 receptor by N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood and behavior. In addition, N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide has been shown to have neuroprotective effects and can enhance the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide is its unique synthesis method, which utilizes AI technology to predict the optimal chemical structure for a specific target protein. This approach has the potential to significantly accelerate the drug discovery process and reduce the cost and time associated with traditional methods. However, one of the limitations of N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide is its selectivity for the sigma-1 receptor, which may limit its therapeutic applications.

Future Directions

There are several future directions for the study of N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide. One area of research is the development of new drugs that target the sigma-1 receptor and have improved selectivity and efficacy. Another area of research is the exploration of the potential therapeutic applications of N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide in the treatment of various psychiatric disorders. In addition, the AI-based synthesis method used to develop N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide has the potential to revolutionize the drug discovery process and may lead to the development of new drugs for a wide range of diseases and conditions.

Synthesis Methods

The synthesis of N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide involves a unique approach that utilizes artificial intelligence (AI) technology. Researchers at Sumitomo Dainippon Pharma Co., Ltd. employed a deep learning algorithm to predict the optimal chemical structure that would interact with a specific target protein associated with psychiatric disorders. The algorithm generated over 100,000 potential compounds, and after synthesis and testing, N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide was identified as the most promising candidate.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials. In addition, N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide has also been studied for its potential use in drug discovery, as the AI-based synthesis method has the potential to revolutionize the process of developing new drugs.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2F2N2O/c15-10-2-1-9(7-11(10)16)19-12(21)20-5-3-13(4-6-20)8-14(13,17)18/h1-2,7H,3-6,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWLOSGAMAMPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide

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